1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of polycyclic heterocycles characterized by fused chromene and pyrrole-dione moieties. Its structure includes a 3-chlorophenyl group at position 1, 6,7-dimethyl substituents on the chromene ring, and a 3-(propan-2-yloxy)propyl chain at position 2. The synthesis of such derivatives typically involves multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and amines under mild conditions .
Properties
Molecular Formula |
C25H26ClNO4 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26ClNO4/c1-14(2)30-10-6-9-27-22(17-7-5-8-18(26)13-17)21-23(28)19-11-15(3)16(4)12-20(19)31-24(21)25(27)29/h5,7-8,11-14,22H,6,9-10H2,1-4H3 |
InChI Key |
FTWQCBFWKVOJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-c]pyrrole core structure through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl group, dimethyl substitutions, and the propan-2-yloxypropyl side chain. Common reagents used in these reactions include chlorinating agents, methylating agents, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or other reactive sites.
Hydrolysis: The propan-2-yloxypropyl side chain can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Scaffold
The target compound’s key differentiating features lie in its substitution pattern. Below is a comparative analysis with structurally related compounds:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-(propan-2-yloxy)propyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxyethyl in ).
- Melting Points: Compounds with bulky or rigid substituents (e.g., naphthoquinone-indole derivatives ) exhibit higher melting points (>250°C) than those with flexible chains (e.g., 195–197°C for the hydroxyethyl analog ).
- Solubility : Methoxy or hydroxy groups (e.g., in ) improve aqueous solubility, whereas chloro and alkyl groups favor organic solvent compatibility.
Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
